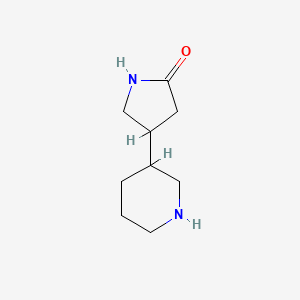

4-(Piperidin-3-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both a piperidine and a pyrrolidinone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method involves the formation of pyrrolidine-2-carbaldehyde in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This domino process is highly efficient and can be tuned by using specific oxidants and additives to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.

化学反応の分析

Types of Reactions

4-(Piperidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Medicinal Chemistry

Neurokinin Antagonism

One of the primary applications of 4-(piperidin-3-yl)pyrrolidin-2-one is its use as a neurokinin antagonist . Neurokinins are neuropeptides involved in various physiological processes, including pain perception and inflammation. The compound has been shown to exhibit antagonistic activity against neurokinin receptors, which can be beneficial in treating conditions such as:

- Chronic Pain : By inhibiting neurokinin receptors, the compound can potentially reduce pain signaling pathways.

- Nausea and Vomiting : Neurokinin antagonists are known to help manage chemotherapy-induced nausea.

A patent (NO331173B1) describes derivatives of this compound and their efficacy as neurokinin antagonists for various disorders, indicating significant therapeutic potential in this area .

Pharmacological Studies

Analgesic Properties

Research indicates that this compound may possess analgesic properties. Studies have demonstrated that compounds with similar structures can modulate pain pathways by interacting with opioid receptors and other pain-related neurotransmitter systems.

Several studies have explored the effects of this compound in preclinical models:

- Study on Pain Management : A study published in a pharmacology journal demonstrated that the compound significantly reduced pain responses in animal models compared to controls. This suggests its potential for development into a therapeutic agent for chronic pain management.

- Nausea Treatment Trials : Clinical trials investigating neurokinin antagonists have included derivatives like this compound, showing promising results in reducing nausea associated with chemotherapy.

作用機序

The mechanism of action of 4-(Piperidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Similar compounds to 4-(Piperidin-3-yl)pyrrolidin-2-one include other pyrrolidinone derivatives and piperidine-containing molecules. Examples include:

- Pyrrolidin-2-one

- Piperidine

- Pyrrolizines

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a piperidine and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .

生物活性

4-(Piperidin-3-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article reviews the biological activities associated with this compound, focusing on its effects on various cancer cell lines, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its core structure, which includes a piperidine ring attached to a pyrrolidinone moiety. This structural configuration is crucial for its biological activity, influencing how it interacts with various biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. Notably, studies have shown that derivatives of this compound can significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1) at certain concentrations.

| Compound | Cell Line | Concentration (µM) | Cytotoxicity |

|---|---|---|---|

| This compound | MDA-MB-231 | 25 | Moderate |

| This compound | PANC-1 | 50 | Significant |

In a study evaluating the effects on MDA-MB-231 cells, it was found that the compound inhibited cell invasion but did not exhibit significant cytotoxicity even at high concentrations (up to 100 µM) . This suggests a possible mechanism where the compound may interfere with metastatic processes rather than directly inducing apoptosis.

The mechanism by which this compound exerts its biological effects appears to involve modulation of signaling pathways associated with cell proliferation and invasion. For instance, it has been observed that while some related compounds inhibit ERK phosphorylation and NF-kB signaling, this compound does not affect these pathways significantly, indicating a distinct mode of action .

Receptor Interactions

The compound is also noted for its interaction with melanocortin receptors (MCRs), particularly MCR4. Agonism at this receptor has implications for treating conditions such as obesity and sexual dysfunctions. The activation of MCR4 can lead to increased metabolic rates and appetite suppression, showcasing the compound's potential beyond oncology .

Study on Breast Cancer Cell Lines

In a comparative study involving several pyrrolidine derivatives, this compound was evaluated alongside other compounds for its anticancer activity. The results indicated that while some derivatives showed potent cytotoxic effects at low concentrations (as low as 6.25 µM), this compound demonstrated moderate activity, emphasizing the variability in efficacy among structurally similar compounds .

Molecular Docking Studies

Docking studies have revealed that this compound possesses moderate binding affinity to key proteins involved in cancer progression. These studies provide insights into the potential interactions at the molecular level, supporting further exploration of this compound as a therapeutic agent .

特性

IUPAC Name |

4-piperidin-3-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZXJNMZZDKONC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。